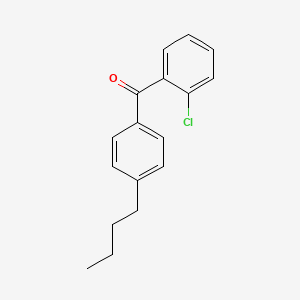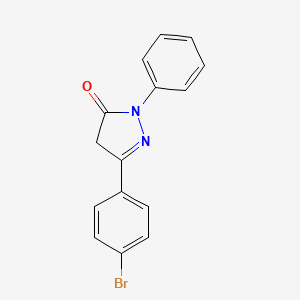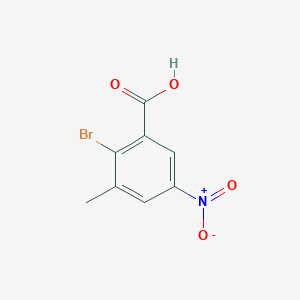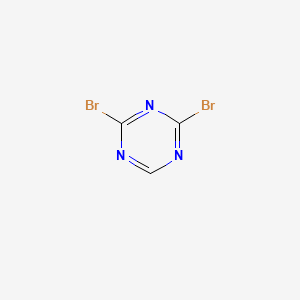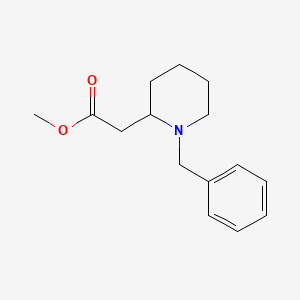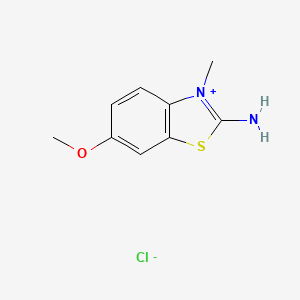
3-Methyl-6-methoxy-2-aminobenzothiazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-6-methoxy-2-aminobenzothiazolium chloride is a fine white clumpy powder. (NTP, 1992)
Scientific Research Applications
Synthesis and Biological Activity
3-Methyl-6-methoxy-2-aminobenzothiazolium chloride is utilized in synthesizing novel heterocyclic compounds. For instance, its reaction with bis(methylthio)methylene malononitrile leads to derivatives with potential antimicrobial activity. These derivatives, including 3-cyano-4-imino-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and its 2-substituted derivatives, have shown effectiveness against various microbial strains (Badne et al., 2011).
Antimicrobial and Antifungal Agents
The compound plays a role in the synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives. These derivatives have been tested for their antibacterial and antifungal activities, showing significant effectiveness. This indicates its potential in developing new antimicrobial and antifungal agents (Helal et al., 2013).
Metal Complexes and Antibacterial Role
Zinc complexes of benzothiazole-derived Schiff bases, including those derived from 3-Methyl-6-methoxy-2-aminobenzothiazolium chloride, have been studied for their antibacterial properties. These compounds, upon complexation, exhibit significant antibacterial effects against pathogenic strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan et al., 2003).
Electronic and Structural Analysis
The compound has been used in studies focusing on its electronic properties and structural analysis. For example, research involving density functional method (DFT) and Hartree–Fock method (HF) has been conducted to understand its molecular structure, including aspects like bond angles, molecular electrostatic potential, and atomic charges (Medetalibeyoğlu et al., 2018).
Neuropharmacology
In the field of neuropharmacology, derivatives of 3-Methyl-6-methoxy-2-aminobenzothiazolium chloride have been explored for their potential as selective inhibitors of glial GABA uptake. These studies contribute to the understanding of GABAergic neurotransmission and its modulation, which is crucial in treating various neurological disorders (Falch et al., 1999).
Antioxidant Activity
Aminothiazole-Linked Metal Chelates, synthesized from 3-Methyl-6-methoxy-2-aminobenzothiazolium chloride, have been studied for their antioxidant activity. The chelates displayed significant inhibition in DPPH and ferric reducing power assays, indicating potential in oxidative stress-related therapeutic applications (Noreen & Sumrra, 2021).
properties
CAS RN |
322012-65-7 |
|---|---|
Product Name |
3-Methyl-6-methoxy-2-aminobenzothiazolium chloride |
Molecular Formula |
C9H11ClN2OS |
Molecular Weight |
230.72 g/mol |
IUPAC Name |
6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-amine;chloride |
InChI |
InChI=1S/C9H10N2OS.ClH/c1-11-7-4-3-6(12-2)5-8(7)13-9(11)10;/h3-5,10H,1-2H3;1H |
InChI Key |
SUFFTDKMAISOCQ-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N.[Cl-] |
Canonical SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N.[Cl-] |
melting_point |
527 °F (decomposes) (NTP, 1992) |
physical_description |
3-methyl-6-methoxy-2-aminobenzothiazolium chloride is a fine white clumpy powder. (NTP, 1992) |
solubility |
1 to 5 mg/mL at 68° F (NTP, 1992) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




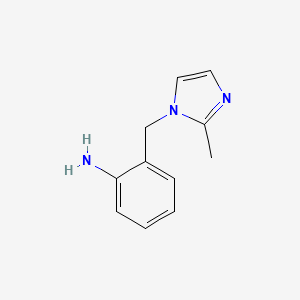
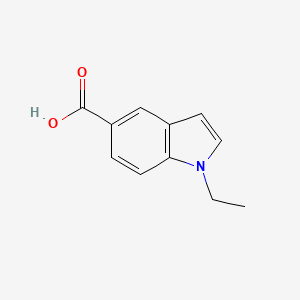
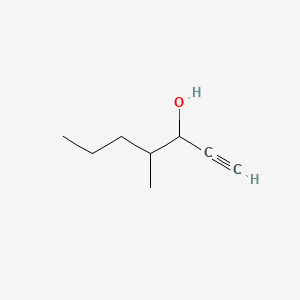
![5-[(Thiophen-2-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B1612835.png)

![Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1612837.png)
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide](/img/structure/B1612840.png)

